MLCK inhibitor peptide 18 MLCK inhibitor peptide 18 MLCK inhibitor peptide 18 is a cell-permeable inhibitor of myosin light chain kinase (MLCK; IC50 = 50 nM) with 4,000-fold selectivity for MLCK over CaM kinase II and PKA. It prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ.2 MLCK inhibitor peptide 18 prevents sperm chromatin-induced cortical reorganization in mouse oocytes and decreases phagocytosis of C3bi-opsonized and non-opsonized myelin by primary mouse microglia.
MLCK inhibitor peptide 18 is a cell-permeable inhibitor of myosin light chain kinase (MLCK; IC50 = 50 nM), and displays 4000-fold selectivity over cam kinase ii and does not inhibit PKA. It prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ. MLCK inhibitor peptide 18 prevents sperm chromatin-induced cortical reorganization in mouse oocytes and decreases phagocytosis of C3bi-opsonized and non-opsonized myelin by primary mouse microglia.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21543828
InChI: InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O
Molecular Formula: C60H105N23O11
Molecular Weight: 1324.6 g/mol

MLCK inhibitor peptide 18

CAS No.:

Cat. No.: VC21543828

Molecular Formula: C60H105N23O11

Molecular Weight: 1324.6 g/mol

Purity: ≥95%

* For research use only. Not for human or veterinary use.

MLCK inhibitor peptide 18 -

Molecular Formula C60H105N23O11
Molecular Weight 1324.6 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Standard InChI InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Standard InChI Key JPOKAKNGULMYHZ-UILVTTEASA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O
SMILES C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O
Appearance Crystalline solid

Chemical Properties and Structure

MLCK inhibitor peptide 18 is a peptide-based compound with specific structural characteristics that contribute to its selective inhibitory activity. The peptide contains 60 hydrogen atoms, 105 nitrogen atoms, and 23 oxygen atoms in its molecular structure . A notable feature of this peptide is the C-terminal amide modification at lysine-9, which enhances its stability and cellular activity .

The purity of commercially available MLCK inhibitor peptide 18 typically exceeds 95%, ensuring reliable experimental outcomes when used in research applications . The peptide's structure is derived from the region surrounding the phosphorylation site (serine 19) of myosin light chain from chicken gizzard, with strategic amino acid substitutions to enhance its inhibitory potency .

Structural Characteristics

The peptide sequence is based on the region around the phosphorylation site of myosin light chain, specifically lysine 11-lysine 12-arginine 13-alanine 14-alanine 15-arginine 16-alanine 17-threonine 18-serine 19. Important substitutions include the replacement of proline and glutamine at positions 14 and 15 with alanine residues, modifications that significantly improve the inhibitory potency of the synthetic peptide .

Mechanism of Action

MLCK inhibitor peptide 18 functions as a competitive inhibitor of myosin light chain kinase, with an IC50 value of 50 nM, indicating its high potency . The peptide competes with the natural substrate of MLCK, myosin light chain, thereby preventing its phosphorylation. This inhibition disrupts various cellular processes dependent on MLCK activity.

By inhibiting MLCK function, the peptide prevents the phosphorylation of myosin light chain, which is essential for actomyosin contraction. This mechanism underlies its effects on cellular processes such as paracellular permeability regulation, cytoskeletal reorganization, and barrier function maintenance in epithelial tissues .

Effect on MLC Phosphorylation

A key aspect of the peptide's activity is its ability to reduce intracellular myosin light chain phosphorylation. This effect has been demonstrated in cell culture models where MLCK inhibitor peptide 18 effectively reduced MLC phosphorylation triggered by inflammatory cytokines such as TNF-α and IFN-γ . The inhibition of MLC phosphorylation directly impacts contractile processes and cytoskeletal arrangements that depend on MLCK activity.

KinaseRelative InhibitionIC50 Value
MLCK100%50 nM
CaMPKII0.025%>200 μM (estimated)
PKANot inhibitedNot applicable

Cellular Permeability and Applications

A critical advantage of MLCK inhibitor peptide 18 is its cell-permeant nature, allowing it to cross cell membranes and exert its inhibitory effects on intracellular MLCK . This property eliminates the need for complex delivery systems and enables straightforward application in cellular research models.

The cell-permeable nature of the peptide has facilitated its use in various research applications, including studies on intestinal barrier function, cytoskeletal dynamics, and cellular signaling pathways . Research has employed MLCK inhibitor peptide 18 to investigate the role of MLCK in diverse cellular processes, from tight junction regulation to phagocytosis and oocyte development .

Effects on Barrier Function and Tight Junctions

MLCK inhibitor peptide 18 has demonstrated significant effects on epithelial barrier function, particularly in models of intestinal disease. Administration of the peptide has been shown to prevent defects in transepithelial barrier resistance induced by bacterial infection or inflammatory cytokines such as TNF-α and IFN-γ .

Studies have revealed that MLCK inhibition by this peptide induces a substantial increase in transepithelial electrical resistance (TER), with one study reporting a 46% ± 5% increase following treatment . This improvement in barrier function is associated with stabilization of tight junction proteins, particularly zonula occludens-1 (ZO-1) .

Barrier Function Data in Different Models

Experimental ModelMLCK Inhibitor ConcentrationEffect on Barrier FunctionReference
E. coli-infected T84 monolayers330 μMPrevented defects in transepithelial barrier resistance
TNF-α/IFN-γ stimulated Caco-2 monolayers330 μMReduced MLC phosphorylation and preserved barrier integrity
Intestinal epithelial cells (general)Not specified46% ± 5% increase in TER

Effects on Cellular Signaling Pathways

Beyond its effects on barrier function, MLCK inhibitor peptide 18 has been shown to influence various cellular signaling pathways and processes. Research has demonstrated that the peptide can inhibit chromosome-mediated cortical reorganization in mouse oocytes, highlighting its role in cellular development and organization .

Additionally, MLCK inhibitor peptide 18 can inhibit complement receptor-3 (CR3) mediated phagocytosis of C3bi-opsonized zymosan by mouse microglia, indicating its involvement in immune cell functions . These diverse effects underscore the wide-ranging implications of MLCK activity in cellular physiology and the utility of MLCK inhibitor peptide 18 as a research tool.

Effect on Ion Channels

Studies have also revealed that MLCK inhibition can significantly impact ion channel activity. In rabbit portal vein smooth muscle cells, a related MLCK peptide inhibitor (MLCK 11-19 amide) reduced the amplitude of noradrenaline-evoked non-selective cation current by approximately 80% . Furthermore, the rate of current activation was markedly decreased from 16 pA s−1 to 1 pA s−1 . These findings suggest a critical role for MLCK in the regulation of ion channel function and cellular excitability.

Research Applications

MLCK inhibitor peptide 18 has found extensive applications in research investigating MLCK-dependent processes. Its high selectivity, potency, and cell permeability make it an ideal tool for dissecting specific functions of MLCK in various biological systems.

In Vitro Applications

In cell culture models, the peptide has been used to study:

  • Barrier function regulation in intestinal epithelial cells

  • Tight junction protein dynamics and molecular remodeling

  • Cytoskeletal reorganization and its role in cellular processes

  • The impact of MLCK inhibition on cellular responses to inflammatory stimuli

In Vivo Applications

While direct in vivo applications of MLCK inhibitor peptide 18 are less extensively documented in the provided search results, the peptide's effects have been studied in conjunction with in vivo models. For instance, research has compared the effects of pharmacological MLCK inhibition in wild-type mice versus long MLCK−/− mice and transgenic mice expressing constitutively active MLCK .

Experimental Conditions for Optimal Results

Experimental SystemRecommended ConcentrationIncubation TimeExpected Outcomes
Intestinal epithelial monolayers330 μMNot specifiedPreservation of barrier function, reduced MLC phosphorylation
Cell-free enzyme assays50 nM (IC50)Not specified50% inhibition of MLCK activity
Tight junction dynamics studiesNot specifiedNot specifiedReduced ZO-1 mobile fraction, altered t1/2 of recovery

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator